molecular formula C22H27N3O3 B4670169 N-(2-methoxyethyl)-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide

N-(2-methoxyethyl)-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide

Cat. No.: B4670169
M. Wt: 381.5 g/mol
InChI Key: WYWPLEWOCGLPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide, also known as MPBA, is a chemical compound that has been studied extensively for its potential use in scientific research. MPBA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology and neuroscience. In

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide is primarily through its inhibition of acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of physiological effects. In addition, this compound has been found to interact with a variety of other enzymes and receptors, including butyrylcholinesterase and carbonic anhydrase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and complex. In addition to its inhibition of acetylcholinesterase, this compound has been found to have activity against a variety of other enzymes and receptors, including butyrylcholinesterase and carbonic anhydrase. These effects can have a variety of physiological consequences, including changes in neurotransmitter levels, alterations in the pH of bodily fluids, and changes in the activity of enzymes involved in various metabolic pathways.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase, making it a valuable tool for studying the role of this enzyme in various physiological processes. In addition, it has activity against a variety of other enzymes and receptors, making it a versatile tool for studying a wide range of biochemical and physiological processes.
However, there are also limitations to the use of this compound in lab experiments. Its potency as an inhibitor of acetylcholinesterase can make it difficult to control the concentration of acetylcholine in the synaptic cleft, which can complicate interpretation of experimental results. In addition, its interactions with other enzymes and receptors can make it difficult to isolate the specific effects of this compound on a particular process.

Future Directions

There are several potential future directions for research on N-(2-methoxyethyl)-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide. One area of interest is the development of more selective inhibitors of acetylcholinesterase, which could help to elucidate the specific role of this enzyme in various physiological processes. Another area of interest is the development of this compound derivatives with improved potency and selectivity for specific enzymes and receptors. Finally, the use of this compound in combination with other drugs and compounds could help to identify new therapeutic targets and treatment strategies for a variety of diseases and conditions.

Scientific Research Applications

N-(2-methoxyethyl)-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide has been used in a variety of scientific research applications, particularly in the field of pharmacology. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which plays a critical role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of physiological effects. This compound has also been found to have activity against a variety of other enzymes, including butyrylcholinesterase and carbonic anhydrase.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[(4-piperidin-1-ylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-28-16-13-23-22(27)19-7-3-4-8-20(19)24-21(26)17-9-11-18(12-10-17)25-14-5-2-6-15-25/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWPLEWOCGLPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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